![molecular formula C16H21N5OS B4646591 N-cyclopentyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4646591.png)
N-cyclopentyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide
Overview
Description
N-cyclopentyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide, also known as CP-148,623, is a potent and selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and is involved in the regulation of pain, inflammation, and mood. CP-148,623 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
N-cyclopentyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide acts as a selective antagonist of the NK1 receptor, which is involved in the regulation of pain, inflammation, and mood. By blocking the activity of the NK1 receptor, N-cyclopentyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide can reduce the release of pro-inflammatory cytokines and neuropeptides, which are involved in the development and maintenance of pain and inflammation. In addition, N-cyclopentyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide can modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and mood.
Biochemical and Physiological Effects:
N-cyclopentyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-cyclopentyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide can reduce the release of pro-inflammatory cytokines and neuropeptides, such as substance P, which are involved in the development and maintenance of pain and inflammation. In addition, N-cyclopentyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide can modulate the activity of the HPA axis, which is involved in the regulation of stress and mood. N-cyclopentyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety, respectively.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide has a number of advantages and limitations for lab experiments. One advantage is that it is a potent and selective antagonist of the NK1 receptor, which allows for specific targeting of this receptor. In addition, N-cyclopentyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide has been extensively studied in animal models of various neurological and psychiatric disorders, which provides a wealth of data for researchers to draw upon. However, one limitation is that N-cyclopentyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide is a synthetic compound, which can limit its applicability in certain research settings.
Future Directions
There are a number of future directions for research on N-cyclopentyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide. One direction is to further investigate its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Another direction is to explore the underlying mechanisms of its antidepressant and anxiolytic effects, which could lead to the development of new treatments for depression and anxiety. Additionally, further research is needed to optimize the synthesis of N-cyclopentyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide and to develop new synthetic routes that are more efficient and scalable. Finally, research is needed to investigate the safety and tolerability of N-cyclopentyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide in humans, which is necessary for its eventual clinical use.
Scientific Research Applications
N-cyclopentyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Studies have shown that N-cyclopentyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide is effective in reducing pain and inflammation in animal models of arthritis, neuropathic pain, and migraine. In addition, N-cyclopentyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety, respectively.
properties
IUPAC Name |
N-cyclopentyl-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-11-7-3-6-10-14(11)21-16(18-19-20-21)23-12(2)15(22)17-13-8-4-5-9-13/h3,6-7,10,12-13H,4-5,8-9H2,1-2H3,(H,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQGGGKHGACVKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)SC(C)C(=O)NC3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.